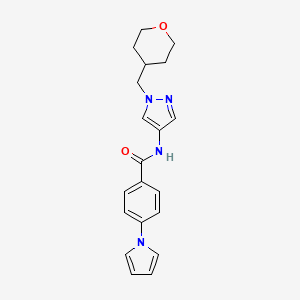

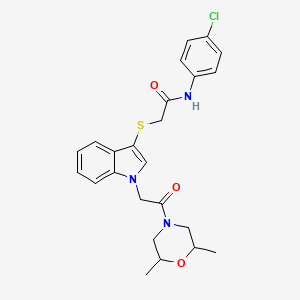

![molecular formula C9H9ClN4O2S B2873155 1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1707586-45-5](/img/structure/B2873155.png)

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

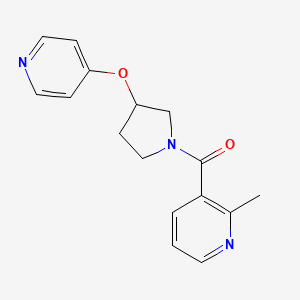

The compound “1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine” belongs to a class of organic compounds known as sulfonyl compounds. These compounds contain a functional group called a sulfonyl group that consists of a sulfur atom bonded to two oxygen atoms (double bonds) and an organic moiety .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related sulfonyl compounds are often synthesized via condensation reactions .Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyridine ring (a six-membered aromatic ring with one nitrogen atom) and a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving sulfonyl compounds can be quite diverse, depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

Sulfonyl compounds are generally solid at room temperature. .科学的研究の応用

Synthesis and Heterocyclic Chemistry

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in organic and medicinal chemistry. Studies have highlighted its role in the construction of pyrazolo[1,5-a]pyridine derivatives, which are of significant interest due to their biological activities. For instance, a base-mediated [3 + 2]-cycloannulation strategy facilitated the synthesis of pyrazolo[1,5-a]pyridines using (E)-β-iodovinyl sulfones, demonstrating good functional group tolerance and compatibility, with the efficacy proven in gram-scale reactions (Reddy et al., 2022). Additionally, the molecule has been employed in the efficient synthesis of 5-alkyl amino and thioether substituted pyrazoles under mild conditions, highlighting its versatility in nucleophilic substitution reactions (Sakya & Rast, 2003).

Catalysis and Green Chemistry

The compound has also found application in the development of catalytic processes and the promotion of green chemistry principles. For example, magnetically separable graphene oxide anchored sulfonic acid was utilized as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles via a one-pot, three-component reaction, underlining the compound's role in facilitating efficient and recyclable catalytic systems in organic synthesis (Zhang et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-chloropyridin-3-yl)sulfonyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S/c1-6-5-8(11)14(13-6)17(15,16)7-3-2-4-12-9(7)10/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRQBLCPFQAUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)S(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)

![N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2873087.png)

![8-(4-ethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2873090.png)